2-Azido-2H-1,3-dithiole
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Overview
Description
2-Azido-2H-1,3-dithiole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2H-1,3-dithiole typically involves the reaction of 1,3-dithiole-2-thione with azidating agents such as trimethylsilyl azide. The reaction is usually conducted under mild conditions, often at room temperature, in solvents like dichloromethane or tetrahydrofuran . The yield of the product can be optimized by adjusting the reaction time and the molar ratios of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, ensuring the safety of handling azidating agents, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-2H-1,3-dithiole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Trimethylsilyl Azide: Used for azidation reactions.
Triphenylphosphine: Used for reduction of the azido group.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-Azido-2H-1,3-dithiole has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science:
Biological Studies: Used in click chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 2-Azido-2H-1,3-dithiole involves its ability to undergo cycloaddition reactions, forming stable triazole rings. This property is exploited in click chemistry, where the azido group reacts with alkynes to form triazoles, enabling the labeling and tracking of biomolecules . The molecular targets and pathways involved in these reactions are primarily the azido and alkyne functional groups.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dithiazoles: Similar in structure but contain sulfur and nitrogen atoms in different positions.
3H-1,2-Dithiole-3-thiones: Known for their applications in hydrogen sulfide release.
Uniqueness
2-Azido-2H-1,3-dithiole is unique due to its azido functional group, which allows it to participate in click chemistry reactions. This property is not commonly found in other similar compounds, making it particularly valuable for applications in organic synthesis and materials science.
Properties
CAS No. |
73198-38-6 |
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Molecular Formula |
C3H3N3S2 |
Molecular Weight |
145.21 g/mol |
IUPAC Name |
2-azido-1,3-dithiole |
InChI |
InChI=1S/C3H3N3S2/c4-6-5-3-7-1-2-8-3/h1-3H |
InChI Key |
HNSVNXZNUHJFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(S1)N=[N+]=[N-] |
Origin of Product |
United States |
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